

Bioequivalence studies of a biosimilar insulin lispro to the reference product

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A Comparative Guide to the Bioequivalence of Biosimilar Insulin Lispro

This guide provides a comprehensive comparison of biosimilar **insulin lispro** with its reference product, Humalog®, focusing on the bioequivalence, pharmacokinetic (PK), and pharmacodynamic (PD) profiles. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies that support the approval and use of these biosimilar products.

Pharmacokinetic and Pharmacodynamic Bioequivalence Data

Bioequivalence between a biosimilar **insulin lispro** and its reference product is established through rigorous clinical pharmacology studies.[1] The primary method for assessing the PK and PD profiles is the hyperinsulinemic-euglycemic clamp technique.[2][3][4] For a biosimilar to be considered equivalent, the 90% confidence intervals (CIs) for the ratio of the geometric means of the primary PK and PD parameters must fall within the range of 80-125%.[2][5]

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters from various bioequivalence studies comparing different biosimilar **insulin lispro** products to the reference product.

Table 1: Pharmacokinetic (PK) Bioequivalence Data



Biosimilar Product	Parameter	Geometric Mean Ratio (Biosimilar/Referen ce) [90% CI]	Conclusion
RinLiz®	AUCins	91% [86-97%]	Bioequivalent[2]
Cins.max	94% [91-97%]	Bioequivalent[2]	
SAR342434 (Admelog®)	INS-AUC	0.95-1.03	Bioequivalent[5]
INS-Cmax	0.95-1.03	Bioequivalent[5]	
Biphasic Insulin Lispro 25	AUCins.0-12	83.76-96.98%	Bioequivalent[4]
Cins.max	87.75-99.90%	Bioequivalent[4]	
GN1101DP	Plasma INS	Point estimates close to 100%	Bioequivalent[6]

AUCins: Area under the insulin concentration-time curve; Cins.max: Maximum insulin concentration; INS-AUC: Area under the insulin concentration-time curve; INS-Cmax: Maximum insulin concentration.

Table 2: Pharmacodynamic (PD) Bioequivalence Data



Biosimilar Product	Parameter	Geometric Mean Ratio (Biosimilar/Referen ce) [90% CI]	Conclusion
RinLiz®	AUCGIR	106% [95-118%]	Bioequivalent[2]
GIRmax	108% [97-121%]	Bioequivalent[2]	
SAR342434 (Admelog®)	GIR-AUC0-12h	1.00-1.07	Bioequivalent[5]
GIRmax	1.00-1.07	Bioequivalent[5]	
GN1101DP	GIR profiles	Point estimates close to 100%	Bioequivalent[6]

AUCGIR: Area under the glucose infusion rate-time curve; GIRmax: Maximum glucose infusion rate; GIR-AUC: Area under the glucose infusion rate-time curve.

In addition to PK and PD studies, clinical trials of up to six months have demonstrated the long-term efficacy and safety of biosimilar **insulin lispro**, such as Admelog® (SAR342434), showing similar reductions in HbA1c from baseline compared to the reference product.[7] The incidence and prevalence of anti-insulin antibodies were also found to be similar between the biosimilar and reference groups.[7]

Experimental Protocols

The gold standard for assessing the bioequivalence of insulin products is the hyperinsulinemiceuglycemic clamp study. This section details a typical protocol for such a study.

Objective: To compare the pharmacokinetic and pharmacodynamic profiles of a biosimilar **insulin lispro** to a reference **insulin lispro**.

Study Design: A randomized, double-blind, two-period, crossover study is a common design.[2] [3] Healthy volunteers or individuals with type 1 diabetes are enrolled.[2][5]

Methodology:



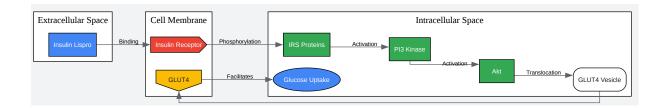
- Subject Preparation: Participants undergo a washout period for any prior insulin use and fast for a specified duration (e.g., at least 10 hours) before the clamp procedure.[8]
- Drug Administration: A single subcutaneous dose of either the biosimilar or reference insulin lispro (e.g., 0.3 U/kg) is administered.[5][6]
- Euglycemic Clamp:
 - An intravenous line is established for blood sampling, and another for the infusion of a 20% glucose solution.[8]
 - The participant's blood glucose level is frequently monitored (e.g., every 5 minutes).[3]
 - The glucose infusion rate (GIR) is adjusted to maintain a constant, normal blood glucose level (e.g., 81 mg/dL).[3][6]
 - The clamp procedure typically lasts for a predefined period, such as 8 to 12 hours.[3][5]
- Pharmacokinetic (PK) Sampling: Blood samples are collected at predefined intervals
 throughout the clamp duration to measure plasma insulin concentrations using a validated
 method like an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass
 spectrometry.[3][4][6]
- Pharmacodynamic (PD) Assessment: The GIR profile over time serves as the primary pharmacodynamic endpoint.
- Crossover: After a sufficient washout period (e.g., 2-14 days), participants receive the alternate treatment in the second period of the study.[6]

Visualizations

Insulin Lispro Signaling Pathway

Insulin lispro, like endogenous insulin, exerts its glucose-lowering effect by binding to the insulin receptor, which initiates a cascade of intracellular signaling events.[9][10] This leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and fat cells.[10]





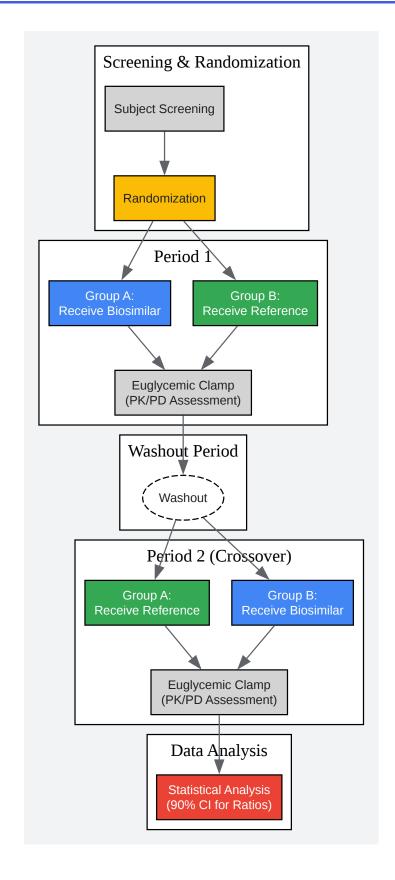
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Caption: Insulin lispro signaling pathway.

Experimental Workflow for Bioequivalence Study

The following diagram illustrates the typical workflow of a randomized, crossover euglycemic clamp study to determine the bioequivalence of a biosimilar **insulin lispro**.





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Caption: Bioequivalence study workflow.



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